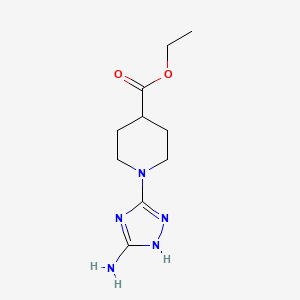
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is not fully understood. However, several studies have suggested that it exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the growth of cancer cells by targeting the DNA synthesis pathway.
Biochemical and Physiological Effects:
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ has been shown to exhibit several biochemical and physiological effects. It has been reported to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Furthermore, it has been reported to have neuroprotective effects by preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is its diverse biological activities, which make it a promising drug candidate for several diseases. However, its complex synthesis method and limited availability can pose a challenge for lab experiments. Additionally, its potential toxicity and side effects need to be thoroughly studied before it can be used as a therapeutic agent.
Direcciones Futuras
The potential applications of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ in the field of medicinal chemistry are vast. Future research should focus on identifying its specific targets and elucidating its mechanism of action. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. The development of novel synthetic methods for NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ can also help improve its availability and facilitate its use in lab experiments.
Métodos De Síntesis
The synthesis of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the condensation reaction between 4-aminopyridine and 2,4-dichloro-5-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable base such as potassium carbonate, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Several studies have also reported its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-2-17-8(16)7-3-5-15(6-4-7)10-12-9(11)13-14-10/h7H,2-6H2,1H3,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQBNQCWCFNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)
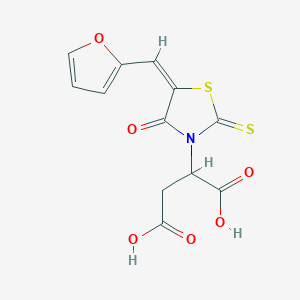
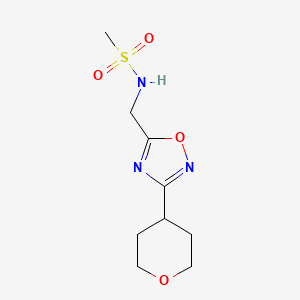
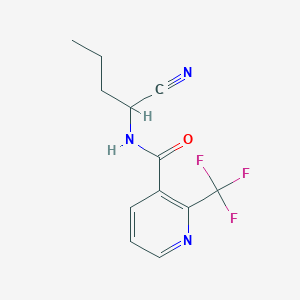
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)
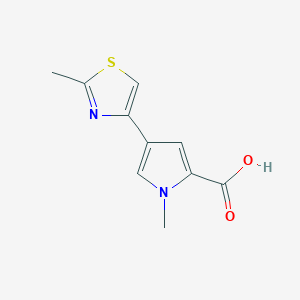
![N-[1-(1-Methylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2805882.png)
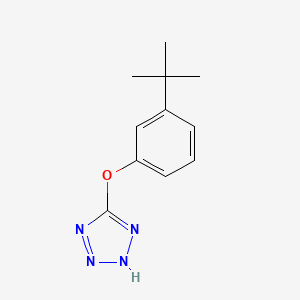

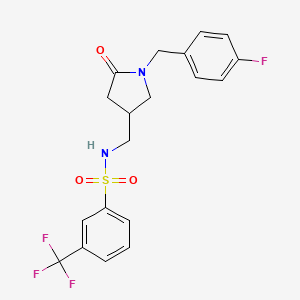
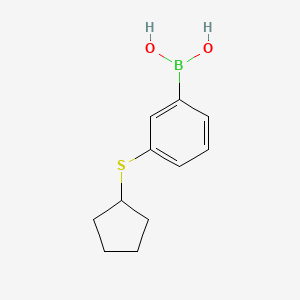
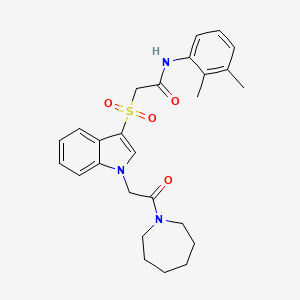
![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)